

# The Discovery and Enduring Significance of Soybean Lipoxidase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lipoxidase*

Cat. No.: *B8822775*

[Get Quote](#)

## Abstract

**Lipoxidase**, now more commonly known as lipoxygenase (LOX), is a class of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. First identified in soybeans in the early 20th century, this enzyme has been the subject of intensive research due to its pivotal role in food science, particularly in the generation of desirable and undesirable flavors, and its broader implications in plant physiology and defense. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of soybean **lipoxidase**. It is intended for researchers, scientists, and professionals in drug development who are interested in the enzymology, signaling pathways, and experimental methodologies associated with this important enzyme. The guide details the key historical milestones, presents quantitative biochemical data in a structured format, outlines experimental protocols for its study, and visualizes the complex signaling pathways it initiates.

## A Historical Perspective on Soybean Lipoxidase

The journey of understanding soybean **lipoxidase** began in 1932 when French researchers André and Hou first reported the presence of a "**lipoxidase**" in soybeans that was capable of oxidizing fats.<sup>[1]</sup> This seminal discovery laid the groundwork for decades of research into this intriguing enzyme.

Key Milestones in the Discovery and Characterization of Soybean **Lipoxidase**:

- 1932: André and Hou publish their findings on a fat-oxidizing enzyme in soybeans, which they name "**lipoxidase**."[\[1\]](#)
- 1940: Sumner and Sumner demonstrate that the previously described "carotene oxidase" activity is, in fact, attributable to the same enzyme described by André and Hou, and they propose the name "lipoxygenase."[\[1\]](#)
- 1943: Balls and his collaborators achieve the first successful purification of the enzyme.[\[1\]](#)
- 1947: Theorell and his team accomplish the crystallization of soybean lipoxygenase, a significant step forward in understanding its structure and function.[\[1\]](#)
- 1973: Chan provides definitive evidence for the presence of a non-heme iron atom at the active site of the enzyme, a crucial finding for elucidating its catalytic mechanism.[\[1\]](#)
- 1982: Bengt Samuelsson, along with Sune Bergström and John Vane, is awarded the Nobel Prize in Physiology or Medicine for their discoveries concerning prostaglandins and related biologically active substances, including leukotrienes, which are products of lipoxygenase activity in mammals. This highlights the broader biological importance of the lipoxygenase enzyme family.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The initial focus on soybean **lipoxidase** was largely driven by its impact on food quality. The enzyme is responsible for the characteristic "beany" or "grassy" off-flavors in soy products, which arise from the oxidation of polyunsaturated fatty acids.[\[7\]](#) This has led to extensive research into methods for inactivating the enzyme, as well as genetic approaches to develop soybean varieties lacking specific lipoxygenase isozymes.

## Biochemical Properties of Soybean Lipoxygenase Isozymes

Soybeans contain several lipoxygenase isozymes, with the most well-characterized being the seed-specific isoforms LOX-1, LOX-2, and LOX-3.[\[8\]](#) These isozymes differ in their biochemical properties, including pH optima, substrate specificity, and product profiles. More recently, several vegetative lipoxygenase isozymes (VLX) have also been identified and characterized.[\[9\]](#)

## Quantitative Kinetic Parameters

The kinetic parameters of the major soybean lipoxygenase isozymes have been determined using various substrates, most commonly linoleic acid. These parameters provide valuable insights into the catalytic efficiency and substrate affinity of each isozyme.

Isozyme	Substrate	K <sub>m</sub> (μM)	V <sub>max</sub> (μmol/min/mg)	Optimal pH	Reference(s)
LOX-1	Linoleic Acid	11 ± 2	4.3 ± 0.5	9.0	<a href="#">[6]</a> <a href="#">[10]</a>
LOX-2	Linoleic Acid	-	-	6.5	<a href="#">[6]</a>
LOX-3	Linoleic Acid	-	-	6.5	<a href="#">[6]</a>
Immobilized LOX	Linoleic Acid	1700	0.023	-	<a href="#">[11]</a>

Note: Kinetic data for LOX-2 and LOX-3 are less consistently reported in the literature under standardized conditions, hence the empty cells. The data for immobilized LOX is included for comparison and to highlight the effect of immobilization on enzyme kinetics.

## Substrate Specificity and Product Distribution

The different soybean lipoxygenase isozymes exhibit distinct preferences for fatty acid substrates and produce different ratios of hydroperoxide products. The two primary products from the oxidation of linoleic acid are 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD).

Isozyme	Preferred Substrate(s)	13-HPOD:9-HPOD Ratio (from Linoleic Acid)	Predominant Stereoisomer	Reference(s)
LOX-1	Linoleic Acid	Primarily 13-HPOD	13(S)	<a href="#">[9]</a>
LOX-2	Linoleic Acid	~4:1	13(S)	<a href="#">[3]</a>
LOX-3	Linoleic Acid	~1:2	Racemic mixture	<a href="#">[3]</a>
VLX-A, VLX-B	Linoleic Acid	~60:40	9-HPOD is racemic	<a href="#">[9]</a>
VLX-C, VLX-D	Linolenic Acid	Primarily 13-HPOD	13(S)	<a href="#">[9]</a>

## Experimental Protocols

The study of soybean **lipoxidase** relies on a set of well-established experimental protocols for its extraction, purification, and the assay of its activity.

### Extraction and Purification of Soybean Lipoxygenase

This protocol describes a general procedure for the extraction and purification of lipoxygenase from soybean seeds, which can be adapted for specific isozymes.

Materials:

- Soybean seeds or defatted soy flour
- Extraction Buffer: 0.2 M Sodium Phosphate buffer, pH 6.8
- Ammonium sulfate
- Dialysis tubing
- Anion-exchange chromatography column (e.g., DEAE-Sepharose)

- Elution buffers for chromatography

#### Procedure:

- Homogenization: Grind soybean seeds into a fine powder. If using whole seeds, defat the resulting flour with hexane. Suspend the defatted soy flour in ice-cold Extraction Buffer (e.g., 1:10 w/v).[\[12\]](#)
- Clarification: Stir the slurry for a defined period (e.g., 1-2 hours) at 4°C. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet insoluble material.[\[12\]](#)
- Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant with constant stirring at 4°C to a desired saturation level (e.g., 30-70%) to precipitate the lipoxygenase.[\[13\]](#) Allow the protein to precipitate for at least one hour.
- Resuspension and Dialysis: Centrifuge the suspension to collect the protein pellet. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).[\[13\]](#) Dialyze the resuspended protein solution extensively against the same buffer to remove ammonium sulfate.
- Ion-Exchange Chromatography: Load the dialyzed protein sample onto an anion-exchange chromatography column pre-equilibrated with the dialysis buffer. Wash the column with the equilibration buffer to remove unbound proteins. Elute the bound lipoxygenase isozymes using a linear salt gradient (e.g., 0-0.5 M NaCl).[\[7\]](#)
- Fraction Analysis: Collect fractions and assay each for lipoxygenase activity to identify the fractions containing the purified enzyme. Pool the active fractions.
- Concentration and Storage: Concentrate the purified enzyme solution using ultrafiltration. Store the purified enzyme at -20°C or -80°C for long-term stability.

## Spectrophotometric Assay of Lipoxygenase Activity

This is the most common method for determining lipoxygenase activity, based on the formation of a conjugated diene system in the product, which absorbs light at 234 nm.

**Materials:**

- Purified lipoxygenase solution or crude enzyme extract
- Assay Buffer: 0.2 M Borate buffer, pH 9.0 (for LOX-1) or 0.2 M Phosphate buffer, pH 6.8 (for LOX-2/3)[12]
- Substrate Stock Solution: 10 mM Sodium linoleate in a suitable solvent (e.g., ethanol or with a detergent like Tween 20)[12]
- UV-Vis Spectrophotometer

**Procedure:**

- Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the Assay Buffer and the Substrate Stock Solution to a final volume of, for example, 3 mL. The final substrate concentration is typically in the range of 50-200  $\mu\text{M}$ .
- Blank Measurement: Use a reaction mixture without the enzyme as a blank to zero the spectrophotometer at 234 nm.
- Initiation of Reaction: Add a small volume of the enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 234 nm over time (e.g., for 2-3 minutes).
- Calculation of Activity: Determine the initial rate of the reaction ( $\Delta A_{234}/\text{min}$ ) from the linear portion of the absorbance versus time plot. Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product ( $\epsilon_{234} = 23,000 - 28,000 \text{ M}^{-1} \text{ cm}^{-1}$ ).[14] One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1  $\mu\text{mol}$  of hydroperoxide per minute under the specified conditions.

## Polarographic Assay of Lipoxygenase Activity

This method measures the consumption of oxygen during the lipoxygenase-catalyzed reaction using an oxygen electrode.

**Materials:**

- Purified lipoxygenase solution or crude enzyme extract
- Assay Buffer (as for the spectrophotometric assay)
- Substrate Stock Solution (as for the spectrophotometric assay)
- Oxygen electrode system (e.g., Clark-type electrode)

#### Procedure:

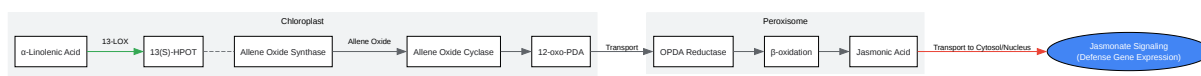
- **Calibration:** Calibrate the oxygen electrode according to the manufacturer's instructions, typically with air-saturated buffer (100% oxygen saturation) and a solution of sodium dithionite (0% oxygen saturation).
- **Reaction Setup:** Add the Assay Buffer to the reaction chamber of the oxygen electrode and allow it to equilibrate to the desired temperature.
- **Substrate Addition:** Add the substrate to the reaction chamber and allow the baseline to stabilize.
- **Initiation of Reaction:** Inject a small volume of the enzyme solution into the chamber to start the reaction.
- **Measurement of Oxygen Consumption:** Record the decrease in oxygen concentration over time.
- **Calculation of Activity:** Calculate the rate of oxygen consumption from the linear portion of the oxygen concentration versus time plot. The activity can be expressed in terms of  $\mu\text{mol O}_2$  consumed per minute per mg of protein.

## Signaling Pathways and Physiological Roles

The products of soybean lipoxygenase activity, known as oxylipins, are not merely flavor compounds but also act as important signaling molecules in various physiological processes, including plant defense, growth, and development.<sup>[6][15]</sup>

## The Jasmonic Acid Biosynthesis Pathway

A major downstream pathway of 13-lipoxygenase activity is the biosynthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates.[16] Jasmonates are key phytohormones involved in plant responses to wounding and pathogen attack.[12]



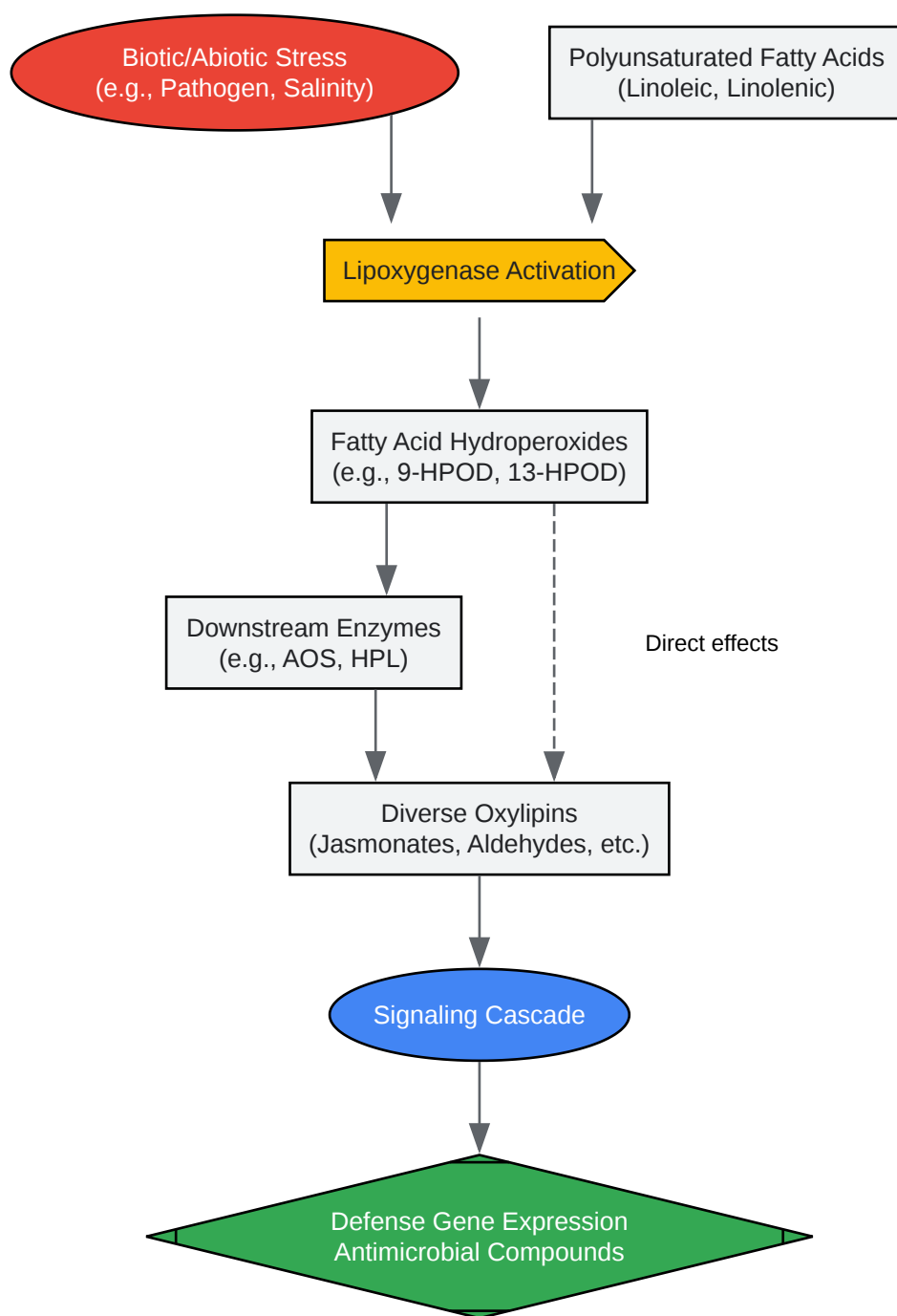
[Click to download full resolution via product page](#)

Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid.

## Oxylipin Signaling in Stress Response

Beyond jasmonates, other oxylipins produced by lipoxygenases play direct roles in plant defense against pathogens and in response to abiotic stresses like salinity.[9][15] These compounds can have direct antimicrobial properties or act as signaling molecules to activate defense gene expression.





[Click to download full resolution via product page](#)

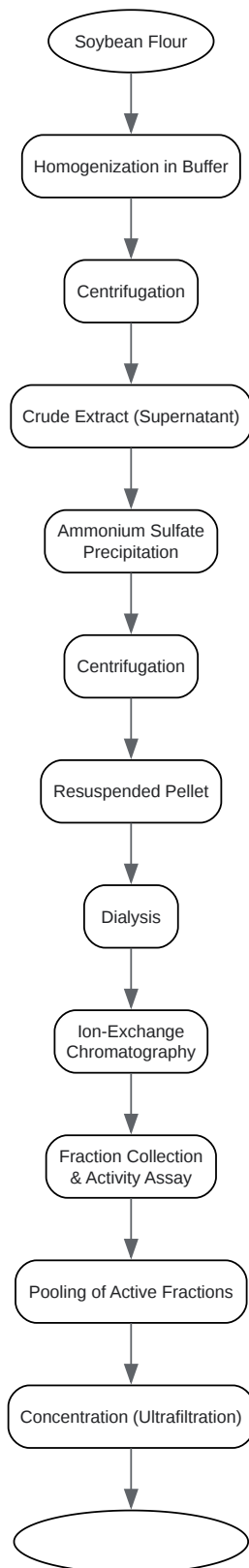
Caption: General overview of the oxylipin signaling pathway in plant stress response.

## Experimental and Logical Workflows

The characterization of soybean lipoxygenase often involves a series of interconnected experimental steps. The following diagrams illustrate a typical workflow for enzyme purification

and a logical flow for isozyme identification.

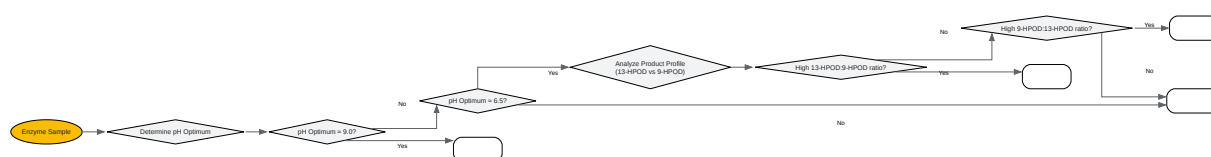
## Experimental Workflow for Lipoxygenase Purification



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the purification of soybean lipoxygenase.

## Logical Workflow for Isozyme Identification

[Click to download full resolution via product page](#)

Caption: A logical workflow for the preliminary identification of soybean lipoxygenase isozymes.

## Conclusion and Future Directions

Since its initial discovery by André and Hou, soybean **lipoxidase** has evolved from a curious fat-oxidizing agent to a well-characterized enzyme with profound implications in food science and plant biology. The extensive body of research on its various isozymes has not only led to improvements in the quality of soy-based foods but has also provided a valuable model system for studying enzyme kinetics, protein structure-function relationships, and the intricate signaling networks that govern plant responses to their environment.

Future research in this field is likely to focus on several key areas. The elucidation of the precise physiological roles of the various vegetative lipoxygenase isozymes remains an active area of investigation. Furthermore, a deeper understanding of the regulation of lipoxygenase gene expression and enzyme activity in response to developmental and environmental cues will be crucial. From a biotechnological perspective, the targeted engineering of lipoxygenase

activity in soybeans and other crops holds promise for further enhancing food quality and improving disease resistance. The continued study of soybean lipoxygenase and its products will undoubtedly yield new insights into fundamental biological processes and open up new avenues for agricultural and pharmaceutical applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. merckmillipore.com [merckmillipore.com]
- 2. Comparative kinetic isotope effects on first- and second-order rate constants of soybean lipoxygenase variants uncover a substrate-binding network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and identification of linoleic acid hydroperoxides generated by soybean seed lipoxygenases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cornerstone.lib.mnsu.edu [cornerstone.lib.mnsu.edu]
- 5. Purification and characterization of lipoxygenase from mung bean (*Vigna radiata* L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2118126A1 - Extracting and purifying lipoxygenase - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structures of Vegetative Soybean Lipoxygenase VLX-B and VLX-D, and Comparisons with Seed Isoforms LOX-1 and LOX-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. scielo.br [scielo.br]
- 12. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]

- 14. Comparative kinetic isotope effects on first- and second-order rate constants of soybean lipoxygenase variants uncover a substrate-binding network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Comparison of Lipoxygenase Isoenzymes Found in Specific Soybean Tissues [cornerstone.lib.mnsu.edu]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Soybean Lipoxidase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822775#discovery-and-history-of-soybean-lipoxidase]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)